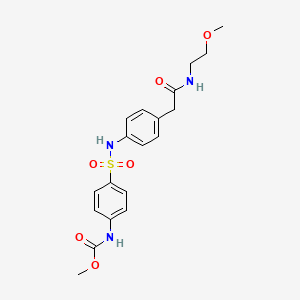

甲基(4-(N-(4-(2-((2-甲氧基乙基)氨基)-2-氧代乙基)苯基)磺酰氨基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate involves several steps and different starting materials. In one study, methyl aroylpyruvates were reacted with 4-amino-N-carbamimidoylbenzene-1-sulfonamide to produce methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates. These compounds were found to exist as mixtures of Z and E isomers in solution . Another approach for the synthesis of phenolic O-sulfamates, which are structurally related to the compound , was developed to protect the sulfamate group. This method involved a multi-step synthesis that included the use of microwave heating and a series of reactions to protect and then deprotect the sulfamate group, yielding high yields at each step . Additionally, methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates were synthesized by alkylation of methyl-N-(4-hydroxyphenyl)carbamate with (chloromethyl)oxirane, followed by aminolysis according to the Krasusky rule .

Molecular Structure Analysis

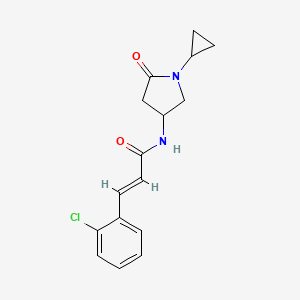

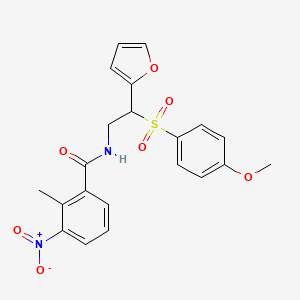

The molecular structure of the compound is complex, featuring multiple functional groups including a carbamate, sulfamoyl, and an amino-oxoethyl group. The presence of these groups suggests potential for isomerism, as seen in the related compounds where Z and E isomers were observed . The structure also implies potential interactions between the functional groups, which could influence the stability and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the compound may also undergo similar reactions. For instance, the aminolysis reaction used in the synthesis of methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates could be relevant for modifying the amino-oxoethyl group of the target compound. The protection strategies for sulfamates described in another study could be applicable for modifying the sulfamoyl group of the compound, which may be sensitive to certain conditions such as basic environments.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate are not detailed in the provided papers, the properties of related compounds can provide some insights. The stability of the protected sulfamates to oxidizing and reducing agents, as well as bases and nucleophiles , suggests that the compound may also exhibit stability under certain conditions, depending on the protection of its functional groups. The existence of isomers also suggests that the compound may have different physical properties such as melting points and solubilities, depending on the isomeric form present.

科学研究应用

环化和缩合反应

与“甲基(4-(N-(4-(2-((2-甲氧基乙基)氨基)-2-氧代乙基)苯基)磺酰氨基)苯基)氨基甲酸酯”相关的衍生物的研究表明,它们参与了环化和缩合反应。例如,发现2-{(2-{甲基[2-(甲氧基羰基)苯基]氨基}-2-氧代乙基)磺酰氨基}苯甲酸甲酯在碱的存在下环化,仅得到4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的2-取代苯胺类(Ukrainets 等,2014)。这突出了该化合物在合成复杂杂环结构中的潜力,而这在药物开发中非常重要。

芳香氨基甲酸酯的氨化和酰胺化

已经研究了芳香氨基甲酸酯(包括与所讨论化合物相关的氨基甲酸酯)的氨化和乙酰胺化,揭示了将氨基引入芳香氨基甲酸酯结构中的区域选择性引入的潜力(Velikorodov 等,2020)。此类反应对于分子结构的修饰至关重要,可增强其生物活性和药理特性。

色烯和吡咯衍生物的合成

已经探索了N-(3-羟基苯基)氨基甲酸酯甲酯与各种试剂缩合形成色烯衍生物,表明氨基甲酸酯衍生物在合成具有潜在抗氧化和抗癌活性的化合物中具有多功能性(Velikorodov 等,2014)。这些合成路线为新治疗剂的开发提供了见解。

裂解和转化反应

在一系列2-氨基-2-脱氧-D-葡糖胺衍生物中对甲氧基羰基衍生物裂解为游离胺的研究强调了选择性裂解反应在合成生物活性化合物中的重要性。此类转化对于天然产物的修饰和新药的开发至关重要(Yeung 等,2000)。

噁唑和吡咯-3'-氧吲哚的合成

对含有氨基甲酸酯基团的2,5-二芳基-1,3-噁唑和3-吡咯-3'-氧吲哚的合成研究揭示了该化合物在构建复杂杂环系统中的用途,而这些杂环系统是药物化学和药物设计中的关键支架(Velikorodov 等,2017)。这些发现证明了该化合物在合成具有多种生物活性的新化学实体中的潜力。

未来方向

属性

IUPAC Name |

methyl N-[4-[[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-27-12-11-20-18(23)13-14-3-5-16(6-4-14)22-29(25,26)17-9-7-15(8-10-17)21-19(24)28-2/h3-10,22H,11-13H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEOINFLTFKIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2501823.png)

![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)

![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)